molecular formula C5H9NO2 B6228144 1-(1,2-oxazolidin-2-yl)ethan-1-one CAS No. 115615-36-6

1-(1,2-oxazolidin-2-yl)ethan-1-one

Cat. No.: B6228144
CAS No.: 115615-36-6
M. Wt: 115.1
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Description

1-(1,2-Oxazolidin-2-yl)ethan-1-one is a chemical compound of significant interest in organic and medicinal chemistry research. It features an oxazolidinone ring system, a five-membered heterocycle containing both nitrogen and oxygen, which is acylated at the nitrogen atom to form an N-acyl derivative . The oxazolidinone scaffold is recognized as a privileged structure in drug discovery, serving as a key synthetic intermediate and a crucial building block for constructing more complex, biologically active molecules . Researchers value this scaffold for its role as a chiral auxiliary in asymmetric synthesis, where it can direct stereoselective transformations such as aldol reactions, enabling the production of enantiomerically pure compounds . Functionally, oxazolidinone-based compounds are extensively investigated for their diverse pharmacological properties. A prominent application is in the development of synthetic antibacterial agents. Since the discovery of the anti-bacterial activity of this class, several pharmaceuticals, including Linezolid and Tedizolid, have been developed . These antibiotics exhibit potent efficacy against Gram-positive bacteria, including drug-resistant strains like MRSA, by inhibiting bacterial protein synthesis . The mechanism involves interference with the binding of N-formylmethionyl-tRNA to the ribosome, preventing the formation of the initiation complex . Beyond antimicrobials, the oxazolidinone core is a versatile template in medicinal chemistry, with research exploring its potential in other therapeutic areas. This compound is provided as a high-purity building block to facilitate advanced research and development programs. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

115615-36-6

Molecular Formula

C5H9NO2

Molecular Weight

115.1

Purity

95

Origin of Product

United States

Reactivity and Reaction Mechanisms of N Acetyloxazolidines

Investigation of Amide Bond Rotational Isomerism

The two primary rotamers are designated as E and Z isomers. The interconversion between these isomers, known as E/Z isomerization, is a dynamic process. The energy barrier for this rotation in amides is typically high enough to allow for the observation of distinct rotamers at room temperature using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. azom.comresearchgate.net

The relative populations of the E and Z rotamers are determined by their thermodynamic stabilities, which are influenced by a combination of steric and electronic factors.

Electrostatic Interactions: A significant factor governing the rotamer population in N-acetyloxazolidines is the electrostatic interaction between the amide bond and substituents on the oxazolidine (B1195125) ring. Research on N-acetyl oxazolidines with vicinal aryl rings has shown that a charge-charge interaction between the partial negative charge on the amide oxygen and a partial positive charge on the ring can be a strong stereodirecting force. rsc.org This interaction can be more influential than previously thought and can dictate the preferred rotameric state. rsc.org

Steric Crowding: Steric hindrance between the acetyl group and substituents on the oxazolidine ring can also play a crucial role in determining the favored rotamer. The isomer that minimizes steric clashes will be lower in energy and thus more populated. For instance, bulky substituents on the carbon adjacent to the ring nitrogen may favor the less sterically hindered rotamer.

The interplay of these factors is highlighted in the following table, which summarizes the general influences on rotamer population in N-acetyloxazolidines.

FactorInfluence on Rotamer Population
Electrostatic Interactions Attractive or repulsive forces between partial charges on the amide group and the oxazolidine ring can stabilize or destabilize specific rotamers. rsc.org
Steric Crowding The rotamer that minimizes steric hindrance between the N-acetyl group and ring substituents is generally favored.
Solvent Effects The polarity of the solvent can influence the rotamer equilibrium by preferentially solvating one isomer over the other.
Intramolecular Hydrogen Bonding The possibility of forming an intramolecular hydrogen bond can significantly stabilize a particular rotamer.

Ring Transformations and Rearrangements

The hydrolytic stability of 1-(1,2-oxazolidin-2-yl)ethan-1-one is influenced by the reactivity of both the amide bond and the ether linkage within the oxazolidine ring. Amide hydrolysis is generally a slow process, while the ether linkage can be susceptible to cleavage under acidic conditions.

While specific hydrolytic data for this compound is not extensively documented, general principles suggest that the rate of hydrolysis would be dependent on pH and temperature. nih.gov Studies on other heterocyclic systems like hydrazones and oximes show that hydrolysis is often catalyzed by acid. nih.gov The stability of related compounds like oxazolinones, which are activated esters, is also pH-dependent, with ring opening being susceptible to nucleophilic attack. researchgate.net It is plausible that the different rotamers (E and Z) of N-acetyloxazolidines could exhibit different rates of hydrolysis due to differences in their steric accessibility and electronic distribution.

Ring-chain tautomerism is a form of isomerism where a molecule can exist in equilibrium between a cyclic and an open-chain structure. numberanalytics.com This phenomenon is well-documented in various oxazolidine derivatives, particularly in polycyclic systems. nih.govnih.govacs.orgacs.org The process typically involves the reversible addition of a heteroatom to a double bond and is often catalyzed by acid. nih.gov

For instance, studies on bisoxazolidines have shown that they can undergo ring-chain-ring tautomerism to form spiro-heterocycles, with the equilibrium being dependent on the electronic nature of substituents and the reaction conditions. nih.govnih.gov While this specific type of tautomerism is more relevant to more complex oxazolidine structures, it highlights the inherent potential for ring-opening and closing reactions within the oxazolidine family.

Electrophilic and Nucleophilic Reactivity at the Oxazolidine Ring

The oxazolidine ring in this compound presents several sites for electrophilic and nucleophilic attack.

Nucleophilic Reactivity: The nitrogen atom of the amide group is generally not nucleophilic due to the delocalization of its lone pair into the carbonyl group. However, the oxygen atom of the carbonyl group is a potential site for electrophilic attack (e.g., protonation), which would activate the carbonyl carbon towards nucleophilic attack. The ring oxygen, being an ether oxygen, is also a potential Lewis basic site.

Electrophilic Reactivity: The carbonyl carbon of the acetyl group is the most prominent electrophilic site and is susceptible to attack by nucleophiles. The carbons of the oxazolidine ring are generally not highly electrophilic. However, under certain conditions, such as acid catalysis, the ring can be opened by nucleophiles. For example, the ring opening of oxazolinones by nucleophiles is a known reaction. researchgate.net Similarly, the ring-opening of strained three-membered rings like epoxides by nucleophiles is a common transformation in organic synthesis. youtube.comkhanacademy.org While the five-membered oxazolidine ring is less strained, ring-opening reactions can still occur, particularly if there are activating groups present or under forcing conditions.

Nucleophilic Substitution at the Nitrogen Atom

The nitrogen atom in this compound is part of an amide functional group. A key characteristic of amides is the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This resonance stabilization imparts a partial double bond character to the carbon-nitrogen bond. mdpi.com

This delocalization has a profound effect on the nucleophilicity of the nitrogen atom. The resonance reduces the availability of the lone pair on the nitrogen, making it significantly less nucleophilic compared to the nitrogen in amines. Consequently, direct nucleophilic substitution at the nitrogen atom of N-acetyloxazolidines is generally not a feasible reaction pathway under standard conditions. The stability of the amide bond makes it resistant to attack by nucleophiles at the nitrogen atom. mdpi.com Attempts to force such a reaction would likely lead to reactions at other sites of the molecule or require harsh conditions that could lead to the decomposition of the oxazolidine ring.

Functional Group Transformations on Side Chains

The acetyl side chain of this compound offers several avenues for functional group transformations, primarily centered around the reactivity of the carbonyl group and the adjacent methyl group.

Enolate Formation and Subsequent Reactions:

The protons on the methyl group of the acetyl moiety are alpha to the carbonyl group, making them acidic enough to be removed by a strong base to form an enolate. libretexts.orglumenlearning.com The formation of this enolate intermediate opens up a range of synthetic possibilities for carbon-carbon bond formation at the alpha-position.

Alkylation: The enolate anion is a potent nucleophile and can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the alpha-carbon of the acetyl side chain. libretexts.orglibretexts.org The choice of base and reaction conditions is crucial to ensure complete enolate formation and avoid side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed for this purpose. lumenlearning.com

Aldol (B89426) and Related Reactions: The enolate can also act as a nucleophile towards other carbonyl compounds, such as aldehydes and ketones, in an aldol addition reaction. libretexts.orgmasterorganicchemistry.com This reaction leads to the formation of a β-hydroxy carbonyl compound. Subsequent dehydration of the aldol adduct can yield an α,β-unsaturated carbonyl compound, a reaction known as the aldol condensation. libretexts.orgmasterorganicchemistry.com Chiral N-acyloxazolidinones are extensively used as auxiliaries in asymmetric aldol reactions to control the stereochemistry of the newly formed stereocenters. wikipedia.org

Reactions of the Carbonyl Group:

The carbonyl group of the acetyl side chain can undergo various reduction reactions.

Reduction to an Alcohol: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). wikipedia.orglibretexts.org This transformation would convert the acetyl group into a 1-hydroxyethyl group.

Reduction to a Methylene (B1212753) Group: Under more forcing conditions, the carbonyl group can be completely reduced to a methylene group (CH2). This can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, although the compatibility of these harsh reaction conditions with the oxazolidine ring would need to be considered. youtube.com

Hydrolysis of the N-Acetyl Group:

The N-acetyl group can be removed through hydrolysis under acidic or basic conditions to yield the parent oxazolidine and acetic acid. rsc.org This reaction effectively deprotects the nitrogen atom of the oxazolidine ring. The rate of hydrolysis is dependent on the pH and temperature of the reaction medium. rsc.org

Physicochemical Data for a Related Compound

Below is a table of physicochemical properties for the parent ring system, 2-Oxazolidinone, which is structurally related to this compound.

PropertyValueReference
Molecular Formula C₃H₅NO₂ wikipedia.org
Molar Mass 87.077 g/mol wikipedia.org
Appearance White or colorless solid wikipedia.org
Melting Point 86 to 89 °C wikipedia.org
Boiling Point 220 °C at 48 torr wikipedia.org
CAS Number 497-25-6 wikipedia.org

Stereochemistry and Conformational Analysis of 1 1,2 Oxazolidin 2 Yl Ethan 1 One and Its Derivatives

Absolute Configuration Determination

The absolute configuration of chiral centers in 1-(1,2-oxazolidin-2-yl)ethan-1-one derivatives is fundamental to their role as chiral auxiliaries. Spectroscopic and crystallographic techniques are primary methods for this determination. For instance, the structure of novel N-acetyl-1,3-oxazolidines, derived from 1-amino-1-deoxyalditols, has been confirmed using both spectroscopic data and X-ray crystallography. acs.orgsoton.ac.uk

In the synthesis of oxazolidin-2-ones, the absolute configuration can often be established by comparing spectroscopic data, such as circular dichroism (CD) spectra, with that of authentic samples of known configuration. nih.gov This comparative approach was utilized to secure the absolute configuration of compounds like (-)-cytoxazone. nih.gov High-resolution mass spectrometry and two-dimensional NMR studies are also employed to elucidate the relative stereochemistry. nih.gov

Chirality transfer is a key concept in the formation of these compounds, where the stereochemistry of starting materials dictates the configuration of new chiral centers. For example, the reaction of β-hydroxy amino acids with certain aldehydes to form oxazolidines results in the retention of configuration at existing chiral centers and the creation of new stereogenic centers with a predictable configuration. nih.gov Specifically, an S configuration at the α-carbon of the amino acid leads to R configurations at the newly formed stereogenic nitrogen and aldehyde-derived carbon, and vice versa. nih.gov This predictable transfer of chirality is crucial for the design of stereoselective syntheses.

Conformational Preferences of the Oxazolidine (B1195125) Ring System

The five-membered oxazolidine ring is not planar and can adopt several conformations, often described as envelope or twisted forms. mdpi.com The specific conformation is influenced by the substituents on the ring and the nature of the N-acyl group. researchgate.net

For N-enoyl systems attached to common chiral auxiliaries like oxazolidin-2-ones, ¹H NMR studies and Density Functional Theory (DFT) calculations have been used to determine the most stable conformation. researchgate.net These studies indicate that an anti-s-cis structure is generally the most stable conformation for these compounds. researchgate.net The restricted rotation around the N-acetyl bond can also lead to the existence of rotational conformers (E,Z). acs.orgsoton.ac.uk

In solution, some oxazolidine derivatives can exist in a dynamic equilibrium between different conformations. rsc.org NMR experiments, supported by DFT calculations, are instrumental in monitoring these equilibria and providing data on the kinetic and thermodynamic stability of the different conformers. rsc.org For instance, in certain N-acetyl-1,3-oxazolidines, an initially formed trans configured oxazolidine can convert into a more stable cis-configured derivative in solution. acs.orgsoton.ac.uk

Table 1: Conformational Preferences of N-Enoyl Oxazolidin-2-ones

Conformer Relative Stability Method of Determination
anti-s-cis Most stable ¹H NMR, DFT calculations researchgate.net
syn-s-cis Less stable DFT calculations researchgate.net
E/Z rotational conformers Dependent on substitution Variable-temperature NMR acs.orgsoton.ac.uk

Diastereoselectivity and Enantioselectivity in Formation

The formation of this compound and its derivatives often proceeds with high levels of diastereoselectivity and enantioselectivity, which is a cornerstone of their utility in asymmetric synthesis. researchgate.net Chiral auxiliaries, such as those derived from enantiomerically pure 1,2-aminoalcohols, are versatile in guiding stereoselective transformations. researchgate.net

For example, the asymmetric synthesis of chiral aldehydes can be achieved via diastereoselective enolate alkylation of (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones, affording α-substituted products with high diastereomeric excess (85–94% de). rsc.org Subsequent reduction yields non-racemic α-substituted aldehydes with high enantiomeric excess (87–94% ee). rsc.org Similarly, diastereoselective conjugate addition of organocuprates to (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones proceeds with excellent diastereoselectivity (generally >95% de). rsc.org

The stereochemical outcome of these reactions is often explained by the formation of chelated transition states. researchgate.net The facial discrimination of the enolates of oxazolidin-2-ones plays a critical role in achieving high diastereoselection. researchgate.net The formation of an iminium ion intermediate has been proposed to explain the stereochemical outcome in the synthesis of certain N-acetyl-1,3-oxazolidines. acs.org

Influence of Substituents on Molecular Conformation

Substituents on the oxazolidine ring have a profound effect on the molecule's conformation and, consequently, its reactivity and stereoselectivity. The size and electronic nature of the substituents can dictate the preferred ring pucker and the orientation of appended groups.

For instance, in pivaldehyde-derived oxazolidines, the bulky tert-butyl group at the C2-position favors the most stable ring conformation and plays a significant role in controlling the diastereoselectivity of subsequent N-acylation reactions. rsc.org This steric influence directs the formation of the cis-diastereomer, where both substituents are presumed to be in a pseudoequatorial orientation, as the more stable product. rsc.org In contrast, the presence of a bulky tert-butyl group at the C2-position in certain malonamides can lead to conformational dynamics observable by NMR spectroscopy. rsc.org

The electronic effects of substituents, particularly on aryl groups attached to the ring, can also be significant. These effects can influence tautomeric equilibria in solution, as described by the Hammett equation. researchgate.net Furthermore, the nature of the N-acyl group itself can modulate the stereochemical outcome of reactions involving N-acyliminium ions. researchgate.net The interplay of non-bonding interactions between the N-acyl group and other parts of the molecule is a key factor in determining the preferential reaction pathway. researchgate.net

Table 2: Influence of Substituents on Oxazolidine Derivatives

Substituent Position Influence Reference
tert-Butyl C2 Favors stable ring conformation, controls diastereoselectivity rsc.org
Aryl C2 Electronic effects influence tautomeric equilibria researchgate.net
N-Acyl group N3 Modulates stereochemical outcome in reactions researchgate.net
Various Ring Can lead to conformational dynamics rsc.org

Computational and Theoretical Studies on Oxazolidine Chemistry

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed perspective on the molecular structure, electronic properties, and vibrational behavior of molecules. These methods, rooted in the principles of quantum mechanics, have become indispensable in chemical research.

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of many-body systems, including molecules. It is favored for its balance of accuracy and computational cost. For a molecule like 1-(1,2-oxazolidin-2-yl)ethan-1-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide deep insights into its fundamental properties.

A key application of DFT is the prediction of vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the normal modes of vibration. These calculated frequencies, when scaled to account for anharmonicity and other systematic errors, typically show good agreement with experimental data. gre.ac.uknih.gov For this compound, a DFT calculation would yield a set of vibrational frequencies corresponding to specific motions of the atoms, such as C-H stretching, C=O stretching of the acetyl group, and various bending and torsional modes of the oxazolidine (B1195125) ring.

Illustrative Predicted Vibrational Frequencies for this compound (DFT/B3LYP/6-311++G(d,p))

Vibrational ModePredicted Frequency (cm⁻¹)
C-H Stretch (ring)2950 - 3050
C-H Stretch (acetyl)2900 - 3000
C=O Stretch (acetyl)1680 - 1720
CH₂ Scissoring1450 - 1480
C-N Stretch1200 - 1350
C-O Stretch (ring)1000 - 1150
Ring Deformation800 - 1000

DFT is also highly effective in optimizing the geometry of a molecule to its lowest energy state, thereby providing accurate predictions of bond lengths and bond angles. researchgate.net For this compound, this would involve determining the precise distances between bonded atoms (e.g., C-C, C-N, C-O, N-O) and the angles between adjacent bonds. This information is crucial for understanding the molecule's three-dimensional structure and steric interactions.

Illustrative Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

Bond/AnglePredicted Value (Å or °)
C=O (acetyl)1.22 Å
C-N (amide)1.38 Å
N-O (ring)1.45 Å
C-O (ring)1.43 Å
C-C (ring)1.54 Å
O-N-C (ring)108.5°
N-C-C (ring)105.0°
C-N-C (amide)121.0°

Semi-Empirical Methods (e.g., AM1) for Theoretical Parameters

Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster, albeit less accurate, alternative to ab initio methods like DFT. wikipedia.org These methods simplify the complex equations of quantum mechanics by incorporating experimentally derived parameters. wikipedia.org AM1 was developed to improve upon earlier models by better reproducing hydrogen bonds and providing more accurate heats of formation. wikipedia.orgresearchgate.net For a molecule like this compound, an AM1 calculation could be used to rapidly estimate properties such as:

Heat of Formation: The enthalpy change when the compound is formed from its constituent elements in their standard states.

Ionization Potential: The energy required to remove an electron from the molecule.

An extension of the AM1 method, known as AM1*, has been developed to include d-orbitals for a broader range of elements. wikipedia.org While less common for simple organic molecules, such advancements highlight the ongoing development of semi-empirical techniques. wikipedia.org

Illustrative Theoretical Parameters from an AM1 Calculation

ParameterIllustrative Value
Heat of Formation-50 to -70 kcal/mol
Dipole Moment2.5 - 3.5 Debye
Ionization Potential9.0 - 10.0 eV

Note: This table is illustrative and based on general expectations for similar compounds. Specific published AM1 data for this compound is not available.

Molecular Orbital Calculations

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons in terms of delocalized orbitals that extend over the entire molecule. Calculations can determine the energies and shapes of these molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The innermost orbital devoid of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the oxygen and nitrogen atoms, particularly the lone pairs, while the LUMO is expected to be associated with the π* orbital of the carbonyl group.

Molecular Mechanics (MMX) for Geometry Optimization

Geometry optimization is a fundamental computational process that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Molecular Mechanics (MM) methods, including the MMX force field, offer an efficient way to perform this optimization, particularly for large systems.

In the context of oxazolidine chemistry, hybrid methods that combine quantum mechanics (QM) with molecular mechanics (MM) are particularly powerful. wayne.edu These QM/MM approaches, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) scheme, partition the molecule into different regions. wayne.edu The chemically active core of the molecule, for instance, the oxazolidinone ring and its immediate substituents, is treated with a high-level, computationally expensive QM method. The larger, less critical remainder of the molecule is handled by a faster MM method like MMX. wayne.edu This partitioning allows for an accurate description of the electronic changes in the reactive center while maintaining computational efficiency. wayne.edu

Table 1: Conceptual Partitioning in a QM/MM Geometry Optimization for a Substituted Oxazolidinone

Molecular RegionAssigned Computational MethodRationale
Oxazolidinone Ring & Acyl Group Quantum Mechanics (e.g., DFT, MP2)This is the reactive core where bond breaking/formation and significant electronic redistribution occur, requiring high accuracy.
Substituents on the Ring Molecular Mechanics (e.g., MMX)These regions are structurally important but less involved in the primary reaction, making a faster, classical force-field approach suitable. wayne.edu

Mechanistic Investigations using Computational Approaches

Computational methods are pivotal in mapping out the complex details of chemical reactions, providing a molecular-level picture of how reactants are converted into products.

By calculating the potential energy surface of a reaction, computational chemistry can identify the most likely pathway, including the structures of transient intermediates and high-energy transition states. For the core oxazolidin-2-one structure, computational studies using methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (B3LYP) have been employed to investigate its acidic properties. researchgate.net These studies calculate deprotonation enthalpies and free energies to determine the most favorable reaction site, finding that deprotonation at the nitrogen atom is energetically favored over deprotonation at carbon atoms. researchgate.net

In other synthetic routes toward oxazolidin-2-ones, a simplified reaction mechanism involves the thermal decomposition of an acyl azide (B81097) intermediate. nih.gov This process leads to the formation of an acyl nitrene, which then rearranges to an isocyanate intermediate that subsequently undergoes intramolecular ring closure to form the final oxazolidin-2-one ring. nih.gov Computational modeling can be used to calculate the energy barriers for each of these steps, confirming the feasibility of the proposed pathway.

Table 2: Computational Methods for Mechanistic Elucidation of Oxazolidinone Reactions

Computational MethodInformation GainedExample Application
B3LYP / MP2 Deprotonation enthalpies, free energies, pKa values. researchgate.netDetermining the most acidic site on the oxazolidin-2-one ring. researchgate.net
DFT (general) Transition state structures, reaction energy profiles.Mapping the pathway of ring formation from an isocyanate intermediate. nih.gov
NBO Analysis Atomic charges, orbital interactions. researchgate.netExplaining the electronic stability of intermediates and transition states. researchgate.net

Many applications of oxazolidinones, particularly as chiral auxiliaries or in pharmaceuticals, depend on precise control of their stereochemistry. Computational models can predict the stereochemical outcome of a reaction by comparing the energies of the different transition states that lead to different stereoisomers.

For instance, in enzyme-catalyzed reactions involving the reduction of a double bond, the resulting stereochemistry (R or S configuration) at a newly formed chiral center can be predicted. nih.gov Computational studies have shown a correlation between the presence or absence of a specific amino acid, such as tyrosine, in the enzyme's active site and the chirality of the product. nih.gov By modeling the substrate docked within the active site, the transition state energies for the formation of the S and R products can be calculated. The lower energy pathway indicates the stereoisomer that will be preferentially formed. nih.gov While this example comes from polyketide synthesis, the same principles are applied to predict the outcomes of asymmetric reactions involving oxazolidinone substrates and catalysts. nih.gov

Table 3: Example of Computational Prediction of Stereochemistry

System FeaturePredicted Stereochemical OutcomeComputational Rationale
Active Site Residue: Tyrosine S-configuration at methyl branch nih.govThe transition state leading to the S-isomer is calculated to be lower in energy due to favorable interactions with the tyrosine residue. nih.gov
Active Site Residue: Valine R-configuration at methyl branch nih.govThe transition state leading to the R-isomer is favored in the absence of the specific interactions provided by tyrosine. nih.gov

Regioselectivity describes the preference for a reaction to occur at one specific site on a molecule over another. Computational chemistry provides powerful tools to rationalize and predict this selectivity. Molecular electrostatic potential (MEP) maps, for example, visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

In the case of oxazolidin-2-one, computational studies have used MEP maps, frontier molecular orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis to explain its reactivity. researchgate.net These analyses confirm that the nitrogen atom is the most favorable site for deprotonation, thus rationalizing the regioselectivity of reactions involving the removal of a proton. researchgate.net This finding is crucial for understanding how N-acylated oxazolidinones like this compound are formed and how they behave in subsequent reactions. Similarly, in cycloaddition reactions to form more complex molecules like oxazolidin-2-one-linked 1,2,3-triazoles, computational methods can explain why the reaction proceeds with a specific orientation between the reacting molecules. nih.gov

Table 4: Calculated Properties for Rationalizing Regioselectivity in Oxazolidin-2-one

Molecular SiteCalculated PropertyImplication for Reactivity
Nitrogen Atom Lowest deprotonation enthalpy researchgate.netMost acidic site, favored for reactions involving proton removal. researchgate.net
Carbonyl Carbon High positive charge (from NBO/MEP)Electrophilic site, susceptible to nucleophilic attack.
Ring Carbons Higher deprotonation enthalpy researchgate.netLess acidic, less likely to be deprotonated compared to nitrogen. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a compound with its reactivity or other properties. ekb.egnih.gov These models use a set of calculated values, known as molecular descriptors, to represent the molecule's structural, electronic, and physicochemical features. nih.gov By establishing a statistical relationship between these descriptors and an observed property (e.g., reaction rate, chromatographic retention time), QSRR models can predict the behavior of new, untested compounds. ekb.eg

QSRR studies can incorporate descriptors related to conformational populations to improve their predictive power. For example, descriptors might include the energy of the lowest-energy conformer, the energy difference between key conformers, or properties like the dipole moment averaged over the Boltzmann distribution of all conformers. By correlating these conformational descriptors with reactivity, a more physically meaningful and accurate model can be developed. This approach helps to understand how the flexibility of the oxazolidinone ring and its substituents influences its chemical behavior.

Table 5: Illustrative Descriptors in a QSRR Model Correlating Structure and Reactivity

Descriptor ClassSpecific Descriptor ExampleType of Correlation with Reactivity (Hypothetical)
Electronic HOMO-LUMO Energy Gap researchgate.netNegative (A smaller gap often implies higher reactivity)
Topological Molecular Connectivity IndexPositive/Negative (Depends on the specific reaction)
Quantum Chemical SpMAD_Dzs (a descriptor of polarizability) nih.govNegative nih.gov
Conformational Population of Lowest Energy ConformerPositive (If the lowest energy conformer is the most reactive)
Steric/Shape EstateVSA6 (descriptor of surface area) nih.govPositive nih.gov

Analysis of Electrostatic Interactions

The electrostatic properties of oxazolidine derivatives, including compounds structurally related to this compound, are a key focus of computational analysis. These properties are crucial in understanding the molecule's reactivity, intermolecular interactions, and potential biological activity. Methods such as the analysis of molecular electrostatic potential (MEP) and population analysis (e.g., Mulliken or Natural Bond Orbital analysis) are employed to elucidate the charge distribution and reactive sites of these molecules.

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the electronic density and predicting the sites for electrophilic and nucleophilic attack. In studies of N-acetyl and N-trifluoroacetyl derivatives, which are structurally analogous to this compound, MEP diagrams calculated at the M062X/6-311+G(d,p) level of theory reveal distinct regions of electron density. nih.gov Typically, regions of high electron density (negative potential), which are susceptible to electrophilic attack, are localized around the carbonyl oxygen atom. Conversely, areas of low electron density (positive potential), indicating sites for nucleophilic attack, are found near the hydrogen atoms of the acetyl group and the oxazolidine ring.

Computational studies on oxazolidin-2-one and its thione and selone analogs have utilized MEP maps and Natural Bond Orbital (NBO) analysis to understand their acidic behavior and reactivity. nih.gov These analyses demonstrate how the distribution of electrostatic potential across the molecule influences its deprotonation and subsequent reactivity. The NBO analysis, in particular, provides a detailed picture of the charge distribution at the atomic level. By calculating the partial atomic charges, researchers can quantify the electronic character of each atom within the molecule. For instance, in a typical N-acetyloxazolidinone, the carbonyl carbon exhibits a partial positive charge, making it an electrophilic center, while the carbonyl oxygen carries a partial negative charge, acting as a nucleophilic site.

The table below presents a hypothetical representation of Mulliken atomic charges for key atoms in this compound, based on general principles from computational studies of related molecules.

AtomHypothetical Mulliken Charge (a.u.)
Carbonyl Carbon+0.45
Carbonyl Oxygen-0.50
Nitrogen-0.30
Ring Oxygen-0.25

Note: These values are illustrative and derived from general findings in computational chemistry for similar functional groups.

The analysis of electrostatic interactions is fundamental in quantitative structure-activity relationship (QSAR) studies of oxazolidinone-based compounds. nih.gov The calculated electrostatic descriptors often correlate with the biological activity of these molecules, highlighting the importance of charge distribution in their mechanism of action.

Computational Analysis of Hydrolytic Rates

Experimental studies on the hydrolysis of various oxazolidines derived from (-)-ephedrine show that the reaction is subject to general acid-base catalysis and is highly dependent on pH. nih.gov The rate of hydrolysis is significantly influenced by the nature of the substituents on the oxazolidine ring. For instance, oxazolidines with electron-withdrawing groups tend to hydrolyze more rapidly. This suggests that the electronic properties of the substituents play a crucial role in the stability of the ring.

Computational studies, often employing Density Functional Theory (DFT), can be used to model the reaction pathways of hydrolysis. For related N-acyloxymethyl derivatives of azetidin-2-ones, DFT calculations at the B3LYP/6-31+G(d) level of theory have been used to support a mechanism involving the formation of an exocyclic iminium ion intermediate. nih.gov This type of computational approach can determine the activation energies for different potential pathways, thereby predicting the most likely mechanism.

The general mechanism for the acid-catalyzed hydrolysis of an N-acyl oxazolidine likely involves protonation of the ring oxygen or the carbonyl oxygen, followed by nucleophilic attack of water, leading to ring opening. Computational modeling can elucidate the transition state structures and the energy barriers associated with these steps.

The following table summarizes experimental hydrolytic half-lives for a series of oxazolidines at physiological pH, which can inform the expected relative stability of this compound.

Oxazolidine Derivative (from Ephedrine and...)Hydrolytic Half-life (at pH 7.4, 37°C)
Formaldehyde5 seconds
Propionaldehyde18 seconds
Benzaldehyde5 minutes
Pivalaldehyde30 minutes
Acetone4 minutes
Cyclohexanone6 minutes

Source: Data from a study on the hydrolysis of oxazolidines derived from (-)-ephedrine. nih.gov

Based on these findings, it can be inferred that the acetyl group in this compound would influence its hydrolytic stability. Computational analysis would be instrumental in quantifying this effect by calculating the activation energy for the hydrolysis reaction and comparing it with that of other substituted oxazolidines. Such studies would provide a deeper, quantitative understanding of the factors governing the hydrolytic fate of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 1,2 Oxazolidin 2 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-(1,2-oxazolidin-2-yl)ethan-1-one, providing information on the connectivity of atoms and the three-dimensional structure.

¹H NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals offer a wealth of information for structural confirmation.

In a typical ¹H NMR spectrum, the protons of the oxazolidine (B1195125) ring and the acetyl group exhibit characteristic chemical shifts. The methylene (B1212753) protons (-CH₂-) on the oxazolidine ring typically appear as complex multiplets due to their diastereotopic nature and coupling to each other and adjacent protons. The methyl protons (-CH₃) of the acetyl group characteristically appear as a sharp singlet in a distinct region of the spectrum.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
-CH₂- (Oxazolidine Ring)~3.8 - 4.2Multiplet
-CH₂- (Oxazolidine Ring)~2.7 - 3.1Multiplet
-CH₃ (Acetyl Group)~2.1Singlet

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetyl group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 165-180 ppm. The carbon atoms of the oxazolidine ring appear at intermediate chemical shifts, while the methyl carbon of the acetyl group resonates at a higher field (lower ppm value). chemguide.co.uklibretexts.org

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Carbonyl)~170
-CH₂- (Oxazolidine Ring)~50 - 65
-CH₂- (Oxazolidine Ring)~40 - 55
-CH₃ (Acetyl Group)~20 - 25

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., NOESY) for Rotational Isomerism and Stereochemistry

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for investigating the spatial relationships between protons in this compound. uchicago.edu NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information for determining stereochemistry and studying conformational dynamics like rotational isomerism. uchicago.educdnsciencepub.com

For N-acyl oxazolidines, including this compound, the amide bond can exhibit restricted rotation, leading to the existence of rotational isomers (rotamers), often designated as E and Z isomers. cdnsciencepub.com NOESY can be used to identify which isomer is predominant by observing the spatial correlations between the protons of the acetyl group and the protons on the oxazolidine ring. cdnsciencepub.com For instance, a NOE cross-peak between the acetyl methyl protons and a specific proton on the ring would confirm their proximity in a particular rotamer. cdnsciencepub.comresearchgate.net

Variable-Temperature NMR for Dynamic Processes

Variable-temperature (VT) NMR spectroscopy is a specialized technique used to study dynamic processes within a molecule, such as the interconversion of rotational isomers. researchgate.netmdpi.com In the case of this compound, VT-NMR can be employed to investigate the energetics of the rotation around the N-C(O) amide bond. cdnsciencepub.com

At low temperatures, the interconversion between the E and Z rotamers may be slow on the NMR timescale, resulting in separate sets of signals for each isomer. As the temperature is increased, the rate of interconversion increases. At a specific temperature, known as the coalescence temperature, the signals for the two isomers broaden and merge into a single, averaged signal. By analyzing the spectra at different temperatures, it is possible to determine the activation energy for the rotational barrier. cdnsciencepub.com

Specialized NMR (e.g., ³¹P NMR) for Specific Derivatives

While not directly applicable to this compound itself, specialized NMR techniques like Phosphorus-31 (³¹P) NMR become relevant when studying derivatives of this compound that incorporate phosphorus-containing moieties. For instance, if the oxazolidinone were used as a chiral auxiliary in a synthesis involving phosphorus reagents, ³¹P NMR would be an essential tool for characterizing the resulting phosphorus-containing intermediates or products. This technique provides information about the chemical environment and bonding of the phosphorus atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The most prominent and diagnostic absorption band in the IR spectrum of this compound is the strong carbonyl (C=O) stretch of the amide group, which typically appears in the region of 1650-1700 cm⁻¹. Other key absorptions include the C-N stretching vibrations and the C-O stretching of the ether linkage within the oxazolidine ring. The C-H stretching and bending vibrations of the methylene and methyl groups are also observable.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amide (C=O)Stretch1650 - 1700
C-NStretch1200 - 1350
C-O (Ether)Stretch1050 - 1150
C-H (sp³)Stretch2850 - 3000
C-H (sp³)Bend1350 - 1470

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample (e.g., neat liquid, KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound, HRMS is critical for confirming its molecular formula, C₅H₉NO₂. This technique can differentiate between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the compound's identity.

ParameterValue
Molecular Formula C₅H₉NO₂
Exact Mass 115.0633 u
Monoisotopic Mass 115.0633 u
Nominal Mass 115 u

This table presents the key mass-related properties of this compound.

In instances where this compound is present in a complex matrix, such as a reaction mixture or a biological sample, hyphenated techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are employed. These methods first separate the components of the mixture using chromatography, after which the mass spectrometer analyzes each component individually. This approach allows for both the quantification and structural confirmation of the target compound, even in the presence of impurities or other substances. The enhanced separation efficiency of UPLC can provide faster analysis times and improved resolution compared to traditional HPLC.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. While the oxazolidinone ring itself does not possess a strong chromophore that absorbs in the near-UV or visible range, the carbonyl group of the acetyl moiety in this compound exhibits a weak n-π* transition. This absorption is typically observed in the ultraviolet region and can be useful for confirming the presence of the carbonyl functional group. The exact wavelength and intensity of absorption can be influenced by the solvent used for the analysis.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

For crystalline solids, X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. If this compound can be obtained in a crystalline form, single-crystal XRD analysis can provide precise bond lengths, bond angles, and torsional angles. This data offers unambiguous proof of the compound's connectivity and stereochemistry. Powder XRD can be used to characterize the bulk crystalline form of the material, which is important for quality control and formulation development.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for its separation from reaction byproducts or other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound. It is particularly crucial for assessing the purity of the compound and for separating it from starting materials, by-products, and potential enantiomeric or diastereomeric impurities. Given that this compound possesses a chiral center, chiral HPLC methods are of paramount importance.

Research Findings:

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods developed for other oxazolidinone antibacterial agents can be adapted. For instance, a highly stereospecific liquid chromatographic method was developed and validated for the quantification of the R-enantiomer impurity in the novel oxazolidinone antibacterial agent WCK 4086. nih.gov This method demonstrates the capability of chiral HPLC to resolve enantiomers within this class of compounds. The separation was achieved on a Chiralpak AD-H amylose-based chiral stationary phase. nih.gov

The separation of enantiomers is critical as different stereoisomers can exhibit varied biological activities and toxicological profiles. For many oxazolidinone antibiotics, the therapeutic efficacy resides predominantly in one enantiomer. nih.gov

A typical HPLC method for an N-acetylated oxazolidinone derivative would involve a chiral stationary phase to achieve enantiomeric separation. The mobile phase composition, flow rate, and detector wavelength are optimized to ensure adequate resolution and sensitivity. For related oxazolidinone compounds, a mobile phase consisting of a mixture of n-hexane, 2-propanol, methanol, and trifluoroacetic acid has been successfully employed. nih.gov

Interactive Data Table: Illustrative Chiral HPLC Parameters for an Oxazolidinone Derivative

ParameterValueReference
Stationary Phase Chiralpak AD-H (amylose-based) nih.gov
Mobile Phase n-hexane:2-propanol:methanol:trifluoroacetic acid (80:10:10:0.4, v/v/v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection Wavelength Not specified for WCK 4086, but typically in the UV range (e.g., 254 nm or 312 nm) nih.gov
Resolution (Rs) > 2.0 between enantiomers nih.gov

Note: This data is for the oxazolidinone antibacterial agent WCK 4086 and serves as an illustrative example.

Other Analytical Methods (e.g., Spectrofluorimetry, Voltammetry)

Beyond HPLC, other analytical techniques such as spectrofluorimetry and voltammetry can provide valuable information regarding the electronic properties and potential for sensitive detection of this compound.

Spectrofluorimetry:

Spectrofluorimetry is a highly sensitive analytical technique that measures the fluorescence from a sample. While many simple oxazolidinones may not be naturally fluorescent, derivatization or the presence of a fluorophore in more complex structures allows for their determination at very low concentrations. For instance, a highly sensitive spectrofluorimetric method was developed for the determination of the oxazolidinone antibiotic Tedizolid Phosphate (TEDP). This method was based on measuring the native fluorescence of the compound in an aqueous solution.

Research Findings:

In the study of Tedizolid Phosphate, the maximum fluorescence intensity was recorded at an emission wavelength of 408 nm after excitation at 298 nm. The method demonstrated a linear response over a concentration range of 2-30 ng/mL, with a limit of detection of 0.13 ng/mL. While this compound may not possess the same fluorophoric groups as Tedizolid, this example highlights the potential for developing highly sensitive analytical methods for oxazolidinone derivatives.

Interactive Data Table: Spectrofluorimetric Parameters for an Oxazolidinone Antibiotic

ParameterValue
Compound Tedizolid Phosphate (TEDP)
Excitation Wavelength 298 nm
Emission Wavelength 408 nm
Linear Range 2–30 ng/mL
Limit of Detection 0.13 ng/mL

Note: This data is for Tedizolid Phosphate and illustrates the application of spectrofluorimetry to the oxazolidinone class of compounds.

Voltammetry:

Voltammetry encompasses a group of electroanalytical methods in which information about an analyte is obtained by measuring the current as a function of applied potential. These techniques can be used to study the redox properties of this compound. The electrochemical behavior of oxazolidinones is of interest for understanding their mechanism of action and for developing electrochemical sensors for their detection.

Research Findings:

Elemental Microanalysis (CHN)

Elemental microanalysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound and confirming its elemental composition.

Research Findings:

The elemental composition of a pure sample of this compound should correspond to its molecular formula. While experimental data for this specific compound is not provided in the search results, theoretical values can be calculated based on the molecular formula of a very close structural isomer, 3-acetyl-2-oxazolidinone, which is C₅H₇NO₃. The molecular weight of this isomer is 129.11 g/mol .

The theoretical percentages of carbon, hydrogen, and nitrogen are calculated as follows:

Carbon (C): (5 * 12.011) / 129.11 * 100% = 46.50%

Hydrogen (H): (7 * 1.008) / 129.11 * 100% = 5.46%

Nitrogen (N): (1 * 14.007) / 129.11 * 100% = 10.85%

Experimental results from CHN analysis are typically expected to be within ±0.4% of the theoretical values to confirm the compound's purity and identity.

Interactive Data Table: Theoretical Elemental Analysis for a C₅H₇NO₃ Oxazolidinone

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon C12.011560.05546.50
Hydrogen H1.00877.0565.46
Nitrogen N14.007114.00710.85
Oxygen O15.999347.99737.18
Total 129.115 100.00

Note: These are theoretical values calculated for the molecular formula C₅H₇NO₃, which corresponds to the structural isomer 3-acetyl-2-oxazolidinone.

Applications of Oxazolidine Derivatives in Advanced Organic Synthesis

Chiral Auxiliaries in Asymmetric Organic Reactions

The most prominent application of oxazolidinone derivatives, particularly N-acyl variants like 1-(1,2-oxazolidin-2-yl)ethan-1-one, is in their role as chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to guide a reaction toward the formation of a single enantiomer or diastereomer. wikipedia.org The auxiliary is subsequently removed and can often be recovered for reuse. sigmaaldrich.com Evans oxazolidinones, a well-known class of chiral auxiliaries, have demonstrated exceptional efficacy in directing stereoselective transformations such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. wikipedia.orgrsc.org The substituents on the chiral oxazolidinone ring create a sterically defined environment that biases the approach of incoming reagents to one face of the enolate, leading to high levels of asymmetric induction. wikipedia.orgblogspot.com

N-acyl oxazolidinones are highly effective in controlling the stereochemistry of aldol reactions, which form a new carbon-carbon bond and create up to two new stereocenters. wikipedia.orgblogspot.com The process typically involves the formation of a boron enolate from the N-acyl oxazolidinone, such as the acetyl derivative this compound. The chelated boron atom, along with the steric bulk of the auxiliary's substituents, organizes the enolate into a rigid, chair-like six-membered transition state. blogspot.com This conformation dictates the facial selectivity of the subsequent reaction with an aldehyde, leading to the predictable formation of one major diastereomer. wikipedia.orgblogspot.com

The reaction of a (Z)-enolate derived from an N-acyl oxazolidinone with an aldehyde substrate proceeds through a closed transition state, yielding the syn-aldol adduct with high diastereoselectivity. wikipedia.org The stereochemical outcome is reliably controlled by the chirality of the auxiliary. After the reaction, the aldol product can be cleaved from the auxiliary under mild conditions to yield enantiomerically enriched carboxylic acids, alcohols, or other derivatives, with the auxiliary being recovered. orgsyn.org

Table 1: Representative Diastereoselective Aldol Reactions using N-Acyl Oxazolidinone Auxiliaries

Auxiliary TypeAldehydeDiastereoselectivity (syn:anti)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde>99:180-95 wikipedia.org
(R)-4-phenyl-2-oxazolidinoneBenzaldehyde>99:190 wikipedia.org
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinonePropionaldehyde95:585 sigmaaldrich.com

This table presents typical results for Evans-type aldol reactions, which are mechanistically analogous to reactions involving this compound.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings. When a chiral auxiliary is attached to the dienophile, the reaction can be rendered highly diastereoselective. N-acryloyl oxazolidinones, which are structurally related to this compound, are excellent dienophiles for this purpose. sigmaaldrich.comnih.gov

In the presence of a Lewis acid catalyst, the oxazolidinone carbonyl and the acryloyl carbonyl chelate to the metal center. nih.govrsc.org This coordination locks the dienophile into a specific, rigid conformation. The substituent on the chiral auxiliary then effectively shields one face of the double bond, forcing the diene to approach from the less sterically hindered face. wikipedia.org This control mechanism leads to the formation of the cycloaddition product with a high degree of facial selectivity, resulting in a single enantiomer of the endo adduct. nih.govlookchem.com The utility of this method has been demonstrated in the synthesis of complex natural products and functionalized cyclic templates. rsc.org

Table 2: Lewis Acid-Promoted Asymmetric Diels-Alder Reactions

Dienophile AuxiliaryDieneLewis Acidendo:exo RatioDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl>95:5>90%98 nih.govrsc.org
(R)-4-isopropyl-2-oxazolidinone1,3-ButadieneTiCl₄>90:10>94%85 sigmaaldrich.com
(S)-4-tert-butyl-2-oxazolidinoneIsopreneMgBr₂>95:5>95%91 sigmaaldrich.com

This table illustrates typical outcomes for Diels-Alder reactions involving N-acryloyl oxazolidinone auxiliaries, demonstrating the principles applicable to related dienophiles.

Building Blocks for Complex Heterocyclic Systems

Beyond their use as transient chiral auxiliaries, oxazolidine (B1195125) and oxazolidinone rings serve as foundational building blocks for constructing more elaborate heterocyclic architectures. ontosight.aiontosight.ai Their inherent structure, containing both oxygen and nitrogen, makes them versatile synthons for a variety of ring systems. rsc.orgresearchgate.net The stability of the oxazolidinone ring allows for modifications at other positions, after which the ring itself can be incorporated into a larger fused system or used as a precursor for other heterocycles. nih.gov

The oxazolidinone skeleton is a valuable template for synthesizing fused bicyclic and polycyclic systems. rsc.org One notable strategy is the Dieckmann cyclization of templates derived from amino acids, which are first converted to oxazolidines. rsc.org These reactions can produce fused tetramate-oxazolidine derivatives, demonstrating how the oxazolidine ring can be integrated into a more complex scaffold. The dearomative cycloaddition of azoles, including oxazoles, also provides a direct route to fused bicyclic oxazoline (B21484) cores, which are desirable in medicinal chemistry due to their rigid three-dimensional structures. acs.org

The oxazolidinone ring is a precursor for a wide array of other nitrogen-containing heterocycles. mdpi.comnih.gov The ring can be opened and reconfigured to generate different heterocyclic systems. For instance, N-acyl oxazolidinones can be transformed into N-protected dipeptides or chiral α-amino ketones, which are themselves valuable intermediates for peptide synthesis and other nitrogenous compounds. nih.gov Furthermore, the oxazolidinone moiety is a key structural feature in many biologically active molecules, and synthetic routes often build upon or modify this core to create new derivatives with diverse properties, including other heterocyclic attachments like triazoles or oxadiazoles. nih.govgsconlinepress.com

Intermediates in the Synthesis of Scaffolds for Drug Discovery

The oxazolidinone motif is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic linezolid (B1675486). rsc.orgrsc.orgorientjchem.org Consequently, intermediates like this compound and its derivatives are critical starting materials in the discovery and development of new drugs. researchgate.netnih.gov The oxazolidinone core can act as a bioisostere for groups like amides and carbamates, offering improved metabolic stability. rsc.orgresearchgate.net

The synthesis of drug candidates often involves the construction of a central oxazolidinone ring, followed by the addition of various substituents to modulate biological activity. researchgate.net For example, novel oxazolidinone derivatives with nitrogen-containing fused heterocyclic moieties have been designed and synthesized as potent antibacterial agents. nih.gov The versatility of the oxazolidinone ring allows for the creation of large libraries of compounds for screening against various therapeutic targets, including bacteria, tuberculosis, and cancer. rsc.orgresearchgate.net The development of efficient synthetic methods to produce chiral 2-oxazolidinones remains a key focus, as these compounds are essential building blocks for constructing important pharmaceutical molecules. nih.gov

Role in Combinatorial Chemistry and Library Synthesis

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, primarily due to its presence in a number of compounds with interesting biological activities, including antibacterial agents, monoamine oxidase (MAO) inhibitors, and neuroleptics. researchgate.net This has led to significant interest in developing versatile methods for creating large, diverse libraries of oxazolidinone-containing compounds for high-throughput screening and drug discovery programs. researchgate.nettechnologynetworks.com Combinatorial chemistry and library synthesis are powerful tools in this endeavor, allowing for the rapid generation of numerous analogs from a common core structure.

Solid-phase synthesis has emerged as a highly effective strategy for the preparation of oxazolidinone libraries. researchgate.nettechnologynetworks.com This technique offers several advantages, including the use of excess reagents to drive reactions to completion, simplified purification of the final products, and amenability to automation. researchgate.net A common approach involves the use of resin-bound epoxides which can undergo cycloaddition with various isocyanates to yield the desired oxazolidinone core. researchgate.netacs.org This method allows for the introduction of diversity at the N-aryl position of the oxazolidinone ring, a key determinant of biological activity in many classes of these compounds. researchgate.netnih.gov

The generation of sp3-rich, low molecular weight compounds is a current focus in drug discovery to improve pharmacokinetic profiles and reduce off-target effects. daneshyari.com In this context, the synthesis of libraries based on more complex, bicyclic oxazolidinone scaffolds has been explored. daneshyari.com For instance, a robust and scalable synthesis has been developed to produce a 155-compound library based on a hexahydrooxazolo[5,4-c]pyridin-2(1H)-one core. daneshyari.com This synthesis features a telescoped hetero-Diels–Alder/ daneshyari.comorganic-chemistry.org-sigmatropic rearrangement/cyclization sequence, providing a scaffold with two points for further diversification. daneshyari.com

Furthermore, the conjugation of oxazolidinones with other molecular entities, such as carbohydrates, has been utilized to create novel compound libraries. acs.org Sonication-assisted synthesis has been employed for the efficient generation of oxazolidinone-carbohydrate conjugate libraries, combining the structural features of both classes of molecules to explore new chemical space. acs.org

The primary goal of these library synthesis efforts is to generate a high degree of molecular diversity. technologynetworks.com By systematically varying the substituents on the oxazolidinone scaffold, chemists can create a vast collection of related yet distinct molecules. These libraries are then screened against various biological targets to identify "hit" compounds with desired activities. Subsequent optimization of these hits often leads to the development of new therapeutic agents. For example, libraries of oxazolidinone derivatives have been developed to target multidrug-resistant bacteria. nih.gov

The following table provides examples of the types of oxazolidinone derivatives that can be generated through library synthesis, highlighting the points of diversification.

Core Scaffold R1 Group (from Isocyanate) R2 Group (on scaffold) Synthetic Strategy Reference
N-aryloxazolidinonePhenylHSolid-Phase Cycloaddition researchgate.net
N-aryloxazolidinone4-FluorophenylHSolid-Phase Cycloaddition researchgate.net
N-aryloxazolidinone3-ChlorophenylHSolid-Phase Cycloaddition researchgate.net
Hexahydrooxazolo[5,4-c]pyridin-2(1H)-oneVariousVarioushetero-Diels–Alder/ daneshyari.comorganic-chemistry.org-sigmatropic rearrangement daneshyari.com
Oxazolidinone-Carbohydrate ConjugateN/AVarious CarbohydratesSonication-Assisted Conjugation acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(1,2-oxazolidin-2-yl)ethan-1-one with high purity?

  • Methodological Answer : Purification via salt formation is effective. For example, nitric acid can form salts with intermediates like 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, which are insoluble in organic solvents but can be re-dissociated using a base . This approach minimizes impurities, particularly in heterocyclic ketones. Solvent selection (e.g., isopropanol/heptane mixtures) and crystallization at low temperatures (5°C) further enhance purity, as demonstrated in analogous ketone syntheses .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data. Modern updates in SHELXL allow for anisotropic displacement parameter refinement and handling of twinned crystals, critical for resolving complex molecular geometries . Programs like WinGX and ORTEP provide visualization and metric analysis of packing interactions .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the oxazolidine ring and ketone moiety.
  • FT-IR : Identify carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) and oxazolidine ring modes.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
    • Cross-reference with PubChem or ChemIDplus data for validation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron density distribution. Analyze the electrophilicity of the ketone group and steric effects from the oxazolidine ring. Software like Gaussian or ORCA, combined with PubChem’s computed InChI/InChIKey data, aids in parameterization .

Q. What strategies resolve contradictions in experimental vs. computational bond-length data for this compound?

  • Methodological Answer : Compare SC-XRD-derived bond lengths (from SHELXL-refined structures) with DFT-optimized geometries. Discrepancies >0.02 Å may indicate crystal packing effects or inadequate basis sets. Use multipole refinement in SHELXL for high-resolution datasets to improve accuracy .

Q. How can this compound be functionalized for drug discovery applications?

  • Methodological Answer :

  • Derivatization : Introduce substituents via alkylation or acylation at the ketone or oxazolidine nitrogen. For example, 1-(2-chlorophenyl)-2-(tetrazolyl)ethanone derivatives have been synthesized as intermediates in anticonvulsant drug candidates .
  • Biological Screening : Test against microbial targets (e.g., Candida spp.) using agar diffusion assays, referencing structural analogs like imidazole-based antifungals .

Q. What are the challenges in analyzing its electrochemical behavior, and how can they be mitigated?

  • Methodological Answer : Use cyclic voltammetry (CV) with a three-electrode system. The oxazolidine ring may cause redox interference; employ mediators like 1-(pyridin-4-yl)ethan-1-one derivatives to enhance signal clarity. Optimize solvent (e.g., acetonitrile) and supporting electrolyte (e.g., TBAPF6_6) to stabilize reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.